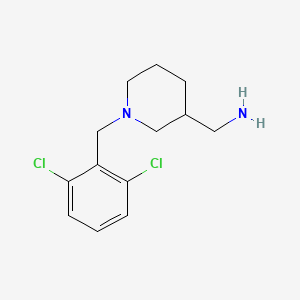

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

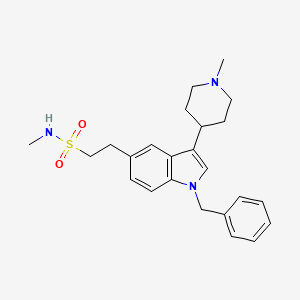

Le 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoate d'éthyle est un composé organique complexe qui appartient à la famille des thiazolidinones. Ce composé est caractérisé par sa structure unique, qui comprend un cycle thiazolidinone fusionné à un ester d'acide benzoïque.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoate d'éthyle implique généralement la condensation de dérivés du 4-oxo-2-thioxo-thiazolidin-3-yl avec le benzoate d'éthyle. La réaction est généralement réalisée en présence d'un catalyseur approprié, tel que l'acide p-toluènesulfonique, dans des conditions de reflux. Le mélange réactionnel est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne pour obtenir le produit souhaité.

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut être mise à l'échelle en optimisant les conditions de réaction, telles que la température, la pression et la concentration du catalyseur. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et le rendement du processus. L'utilisation de principes de chimie verte, tels que les réactions sans solvant et les catalyseurs renouvelables, peut également être explorée pour rendre le processus plus durable.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoate d'éthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour former les sulfoxydes ou sulfones correspondants.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des dérivés de thiazolidinone.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de la partie ester d'acide benzoïque, conduisant à la formation de divers dérivés substitués.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques à température ambiante ou sous chauffage doux.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement réalisée dans des solvants anhydres tels que le tétrahydrofurane ou l'éthanol sous atmosphère inerte.

Substitution : Nucléophiles comme les amines, les thiols ou les halogénures ; les réactions sont souvent réalisées dans des solvants aprotiques polaires tels que le diméthylformamide ou l'acétonitrile.

Principaux produits formés

Oxydation : Sulfoxydes, sulfones

Réduction : Dérivés de thiazolidinone

Substitution : Dérivés substitués du benzoate d'éthyle

4. Applications de la recherche scientifique

Le 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoate d'éthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques complexes et comme précurseur pour la préparation de divers composés hétérocycliques.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.

Médecine : Exploré comme composé de tête dans la découverte et le développement de médicaments, en particulier pour son potentiel à inhiber des enzymes ou des récepteurs spécifiques.

Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés structurelles uniques.

5. Mécanisme d'action

Le mécanisme d'action du 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoate d'éthyle est principalement basé sur sa capacité à interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle thiazolidinone peut former des interactions covalentes ou non covalentes avec les sites actifs des enzymes, ce qui conduit à l'inhibition ou à la modulation de leur activité. De plus, la partie ester d'acide benzoïque peut améliorer l'affinité de liaison et la sélectivité du composé envers ses cibles. Les voies exactes impliquées peuvent varier en fonction de l'application et de la cible spécifiques.

Applications De Recherche Scientifique

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to inhibit specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoic acid ester moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyrique

- N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-acétamide

Unicité

Le 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoate d'éthyle se distingue par sa combinaison unique d'un cycle thiazolidinone et d'une partie ester d'acide benzoïque. Cette caractéristique structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé polyvalent pour diverses applications. Comparé à des composés similaires, il peut présenter une stabilité, une réactivité et une affinité de liaison améliorées, ce qui peut être avantageux dans les contextes de recherche et industriels.

Propriétés

Formule moléculaire |

C12H11NO3S2 |

|---|---|

Poids moléculaire |

281.4 g/mol |

Nom IUPAC |

ethyl 4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoate |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-18-12(13)17/h3-6H,2,7H2,1H3 |

Clé InChI |

USPSZKNXDVQSPR-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CSC2=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12110057.png)

![Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12110074.png)

![Benzoic acid, 2-[(4-bromobenzoyl)amino]-](/img/structure/B12110084.png)

![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)